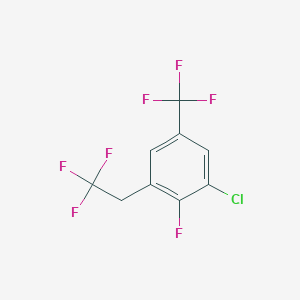

1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene

Description

Chemical Identity and Nomenclature

This compound represents a complex halogenated aromatic compound characterized by multiple fluorine-containing substituents attached to a benzene ring. The compound possesses the Chemical Abstracts Service registry number 1099597-45-1 and exhibits a molecular weight of approximately 245.59 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, precisely indicating the position of each substituent on the benzene ring framework.

The molecular structure features a benzene ring bearing three distinct types of halogen-containing substituents positioned at specific carbons. The chlorine atom occupies position 1, while a fluorine atom is located at position 2. Position 3 carries a 2,2,2-trifluoroethyl group, which consists of an ethyl chain where all three hydrogens on the terminal carbon are replaced by fluorine atoms. Position 5 bears a trifluoromethyl group, where all three hydrogens of a methyl group are substituted with fluorine atoms. This specific arrangement creates a compound with seven fluorine atoms, one chlorine atom, and the remaining positions filled with hydrogen atoms.

The compound belongs to the classification of halogenated aromatic compounds and is specifically categorized as a substituted benzene due to the presence of multiple halogen atoms and fluorinated alkyl groups. The presence of both chlorine and fluorine atoms, combined with the trifluoroethyl and trifluoromethyl substituents, significantly influences the compound's chemical properties and reactivity patterns. The electron-withdrawing nature of these substituents fundamentally alters the electron density distribution within the benzene ring, creating distinct reactivity characteristics compared to unsubstituted benzene.

The structural complexity of this compound reflects the advanced state of synthetic organofluorine chemistry, where precise control over substitution patterns enables the creation of molecules with tailored properties. The combination of different halogen atoms and fluorinated alkyl groups in specific positions demonstrates the sophistication achieved in designing polyfluorinated aromatic systems for specialized applications in organic synthesis and materials science.

Historical Development of Polyfluorinated Benzene Derivatives

The development of polyfluorinated benzene derivatives traces its origins to the early foundations of organofluorine chemistry established in the nineteenth century. Alexander Borodin, renowned both as a composer and chemist, conducted the first nucleophilic replacement of a halogen atom by fluoride in 1862, marking the beginning of halogen exchange reactions that would become fundamental to fluorine chemistry. This pioneering work established the conceptual framework for introducing fluorine atoms into organic molecules through substitution reactions.

The actual synthesis of the first organofluorine compound was reported by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate. However, the formation of aryl carbon-fluorine bonds was first achieved through diazofluorination by Schmitt and colleagues in 1870, followed by more successful work by Lenz in 1877. These early investigations laid the groundwork for the systematic development of fluorinated aromatic compounds that would emerge in the twentieth century.

The Balz-Schiemann reaction, developed in the early twentieth century, became a traditional route to fluorobenzene and related derivatives. This reaction involves the transformation of primary aromatic amines to aryl fluorides via diazonium tetrafluoroborate intermediates, representing a significant advancement in the synthesis of fluorinated aromatic compounds. The thermal decomposition of diazonium tetrafluoroborate proceeds without promoters and generates highly unstable aryl cations that abstract fluoride ions to produce fluoroarenes.

Industrial development of organofluorine chemistry underwent dramatic changes during World War II, leading to the establishment of fluorochemical industry. The synthesis of tetrafluoroethylene through thermal dehydrochlorination of chlorodifluoromethane at temperatures between 600-800 degrees Celsius exemplifies the large-scale industrial processes that emerged during this period. This process involves the formation of difluorocarbene intermediates that subsequently dimerize to form tetrafluoroethylene.

The development of sophisticated fluorinated building blocks has enabled the creation of increasingly complex polyfluorinated aromatic compounds. The availability of reagents such as trifluoromethyltrimethylsilane and various perfluoroalkyl halides has facilitated the introduction of multiple fluorinated groups onto aromatic rings. The advancement from simple fluorobenzene derivatives to highly substituted compounds like this compound reflects the evolution of synthetic methodologies and the increasing demand for specialized fluorinated materials.

Modern synthetic approaches to polyfluorinated benzene derivatives often employ combinations of classical halogen exchange reactions with contemporary fluorination techniques. The development of direct fluorination methods using elemental fluorine has opened new possibilities for preparing versatile fluorinated materials. The Perfect fluorination method, which involves perfluorination of esterified compounds followed by thermolysis, represents an innovative approach that combines direct fluorination with organic synthesis to create complex fluorinated structures.

Significance in Organofluorine Chemistry

The significance of this compound in organofluorine chemistry extends far beyond its structural complexity, representing a paradigm of how multiple fluorine-containing substituents can be strategically incorporated into aromatic systems to achieve specific chemical and physical properties. The compound exemplifies the principles underlying the design of fluorinated aromatic compounds, where the strong electronegativity and unique bonding characteristics of fluorine atoms fundamentally alter molecular behavior.

The carbon-fluorine bond represents the strongest bond in organic chemistry, with its stability derived from electrostatic attraction between carbon and fluorine atoms. This exceptional bond strength, combined with the high electronegativity of fluorine, creates compounds that resist oxidation and degradation under various chemical conditions. In the context of this compound, the presence of seven fluorine atoms distributed across different types of substituents creates a molecule with remarkable chemical inertness and stability.

The strategic placement of fluorinated substituents in organofluorine compounds enables precise control over electronic properties and reactivity patterns. The trifluoromethyl group, present at position 5 of the benzene ring, represents one of the most important fluorinated substituents in modern organic chemistry. Trifluoromethyl groups serve as powerful electron-withdrawing substituents that significantly influence the reactivity of aromatic systems. The compound's trifluoroethyl group at position 3 provides additional electron-withdrawing character while introducing steric bulk that can influence molecular interactions and reactivity patterns.

Organofluorine compounds have found extensive applications across diverse fields, ranging from pharmaceuticals and agrochemicals to materials science and catalysis. An estimated one-fifth of pharmaceuticals contain fluorine atoms, including several top-tier medications, demonstrating the importance of fluorinated compounds in medicinal chemistry. The effectiveness of organofluorine compounds in biological systems is attributed to their metabolic stability, as the strong carbon-fluorine bonds resist enzymatic degradation, allowing compounds to remain active for extended periods.

The development of polyfluorinated aromatic compounds like this compound reflects the sophisticated state of contemporary organofluorine chemistry, where researchers can design molecules with multiple fluorinated substituents positioned to achieve specific properties. The compound serves as a significant building block in organic synthesis, enabling the construction of more complex fluorinated structures for specialized applications. Its potential biological activities and applications in various industrial processes demonstrate the versatility and importance of highly fluorinated aromatic compounds in modern chemistry.

The continuing development of organofluorine chemistry, particularly in the area of polyfluorinated aromatic compounds, represents a crucial aspect of materials science and pharmaceutical research. The ability to synthesize compounds with precisely controlled fluorine content and substitution patterns enables the creation of materials with tailored properties for specific applications, from advanced polymers to bioactive molecules with enhanced pharmaceutical profiles.

Properties

IUPAC Name |

1-chloro-2-fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF7/c10-6-2-5(9(15,16)17)1-4(7(6)11)3-8(12,13)14/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDUKYNROUJZMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC(F)(F)F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods

Industrial scale synthesis of this compound typically builds upon the laboratory synthetic routes with modifications to improve yield, purity, and scalability:

Continuous Flow Reactors:

Use of continuous flow technology enables precise control over reaction parameters such as temperature, residence time, and reagent mixing, which enhances reproducibility and product quality. This is particularly useful for handling hazardous fluorinated reagents and intermediates.Optimized Purification Techniques:

Post-reaction mixtures are purified using advanced methods such as vacuum distillation and recrystallization to isolate the target compound with high purity. Column chromatography may be employed in smaller scale or research settings but is less favored industrially due to throughput limitations.Environmental and Safety Considerations:

Industrial processes incorporate measures to safely handle fluorinated reagents and byproducts, including scrubbing of hydrogen fluoride (HF) and other corrosive gases, as well as solvent recovery systems.

Research Findings and Reaction Data

The following table summarizes key reaction conditions and yields reported in literature for related fluorinated aromatic compounds, which inform the preparation of 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene:

Mechanistic Insights

The trifluoroethylation reaction proceeds via nucleophilic attack on the aromatic ring, facilitated by the electron-withdrawing effects of the nitro and halogen substituents, which activate the ring towards substitution.

Copper-mediated trifluoromethylation involves oxidative addition of the aryl halide to the copper catalyst, followed by transfer of the trifluoromethyl group and reductive elimination to release the product.

The presence of multiple fluorine atoms exerts strong inductive effects, influencing regioselectivity and reactivity during synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the halogen atoms are replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene is used as a building block in the synthesis of various pharmaceuticals. Its fluorinated structure enhances lipophilicity and metabolic stability, making it a candidate for drug development.

- Case Study : A study focused on fluorinated compounds indicated that the introduction of trifluoromethyl groups can significantly enhance biological activity against specific cancer cell lines. The compound's structural features allow for modulation of biological pathways involved in tumor growth .

Agrochemicals

The compound has been explored for its potential use in agrochemical formulations. Its fluorinated nature may contribute to increased efficacy and stability of pesticide formulations.

- Case Study : Research has shown that similar fluorinated aromatic compounds exhibit insecticidal properties. The chlorofluorinated structure may enhance the potency of active ingredients against pests while reducing environmental impact .

Materials Science

In materials science, this compound is investigated for its potential use in developing high-performance polymers and coatings.

- Application Example : The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Its unique properties make it suitable for applications requiring durability under harsh conditions .

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals |

| Agrochemicals | Potential use in pesticide formulations |

| Materials Science | Enhances properties of polymers and coatings |

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity or function.

Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions. For example, it may inhibit or activate certain enzymes, modulate receptor signaling, or alter gene expression.

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. 1-CHLORO-2,4,5-TRIFLUORO-3-TRIFLUOROMETHYL-BENZENE ()

- Substituents : Cl (1), F (2,4,5), CF3 (3).

- Key Differences: The target compound replaces the trifluoromethyl group at position 3 with a trifluoroethyl chain and adds a trifluoromethyl group at position 5.

- Applications : ’s compound serves as an intermediate in fluorinated aromatic syntheses, whereas the target’s trifluoroethyl group may enhance pesticidal activity by improving membrane permeability .

b. Afoxolaner ()

- Structure: Contains a trifluoroethylaminoethylamide side chain and a dihydroisoxazole ring.

- Key Differences : While Afoxolaner is a macrocyclic lactone derivative with complex pharmacophores, the target compound’s simpler aromatic structure focuses on halogen and fluorinated alkyl substitutions. Both share trifluoroethyl groups, which contribute to insecticidal activity by disrupting neuronal ion channels in pests .

c. 1-Chloro-5-fluoro-3-nitro-2-(trifluoromethoxy)benzene ()

- Substituents: Cl (1), F (5), NO2 (3), OCF3 (2).

- The OCF3 group in position 2 may offer similar lipophilicity but lower thermal stability compared to the target’s CF3CH2 group .

Physicochemical Properties

*Estimated logP values based on substituent contributions.

Biological Activity

1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene is a fluorinated aromatic compound with potential applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its utility in medicinal chemistry and environmental science. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₉H₄ClF₅

- Molecular Weight : 252.57 g/mol

The presence of multiple fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of fluorinated compounds often arises from their ability to interact with biological macromolecules, including proteins and nucleic acids. The trifluoromethyl and trifluoroethyl substituents can modulate the electronic properties of the molecule, potentially enhancing binding affinity to various targets.

- Antimicrobial Activity : Fluorinated aromatic compounds have been shown to exhibit antimicrobial properties. The trifluoromethyl group can enhance the potency of compounds against bacterial strains by disrupting cellular membranes or inhibiting essential enzymes.

- Anticancer Potential : Some studies suggest that fluorinated compounds can inhibit tumor growth by interfering with cellular signaling pathways. The specific interactions depend on the target proteins involved in cancer progression.

- Neuropharmacological Effects : Compounds containing fluorine have been investigated for their effects on neurotransmitter systems. The substitution pattern can influence the binding affinity to receptors, potentially leading to enhanced therapeutic effects or reduced side effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various fluorinated compounds, including derivatives similar to this compound. Results indicated that compounds with trifluoromethyl groups displayed significant activity against Gram-positive bacteria, suggesting a mechanism involving membrane disruption .

Study 2: Anticancer Activity

In vitro assays demonstrated that fluorinated benzene derivatives could inhibit the proliferation of cancer cell lines. The compound's structure was optimized to enhance its interaction with specific kinase targets involved in cell cycle regulation .

Study 3: Neuropharmacological Assessment

Research on fluorinated compounds revealed their potential as modulators of neurotransmitter receptors. The presence of trifluoroethyl groups was associated with increased selectivity for GABA receptors, suggesting possible applications in anxiety and depression treatments .

Data Table: Biological Activity Summary

Q & A

What are the optimized synthetic routes for 1-chloro-2-fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

Level: Advanced

Answer:

The compound is synthesized via multistep reactions involving halogenation and trifluoromethylation. For example, Grignard reactions with isopropylmagnesium chloride on halogenated benzene intermediates (e.g., 1-chloro-3-iodo-5-(trifluoromethyl)benzene) yield key intermediates at -5°C in tetrahydrofuran (69% yield) . Advanced optimization includes using potassium carbonate in acetonitrile under inert atmospheres at 82°C, achieving 92.2% yield by minimizing side reactions (e.g., hydrolysis of trifluoroethyl groups) . Methodological considerations:

- Temperature control : Lower temperatures reduce unwanted polyhalogenation.

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution.

- Catalyst selection : Base catalysts like K₂CO₃ improve reaction efficiency by deprotonating intermediates.

How can researchers resolve contradictions in spectroscopic data for this compound, particularly regarding fluorine coupling patterns?

Level: Advanced

Answer:

Fluorine-19 NMR is critical for resolving structural ambiguities. For example, the trifluoroethyl group (-CF₂CF₃) exhibits distinct splitting patterns due to vicinal coupling (²J₆-F-F ≈ 12–15 Hz), while meta-fluorines on the benzene ring show weaker coupling (³J₆-F-F ≈ 3–5 Hz) . Contradictions may arise from dynamic effects (e.g., rotational barriers in trifluoroethyl groups). Mitigation strategies:

- Variable-temperature NMR : To observe conformational changes.

- DFT calculations : Predict coupling constants and compare with experimental data .

- X-ray crystallography : Resolve ambiguities via solid-state structure determination (e.g., as seen in crystallized derivatives like Compound 1 in ).

What are the key applications of this compound in agrochemical research, and how does its structure enhance bioactivity?

Level: Intermediate

Answer:

The compound serves as an intermediate in fluralaner-class insecticides (e.g., afoxolaner in NexGard®), targeting invertebrate GABA receptors . Structural features driving bioactivity:

- Trifluoromethyl groups : Enhance lipophilicity and metabolic stability via steric and electronic effects .

- Chloro-fluoro substitution : Fine-tunes binding affinity to parasitic ion channels .

- Trifluoroethyl side chain : Improves bioavailability by reducing basicity of adjacent amines .

What advanced analytical techniques are recommended for characterizing impurities in this compound?

Level: Advanced

Answer:

Impurity profiling requires hyphenated techniques:

- LC-MS/MS : Identifies trace byproducts (e.g., des-chloro derivatives) with detection limits <0.1% .

- GC-FID : Quantifies volatile impurities (e.g., residual solvents like acetonitrile) .

- HPLC-UV/HRMS : Validates purity (>95%) and confirms molecular ions (e.g., m/z 604.1778 for related benzodiazepine derivatives) .

How do researchers design experiments to study the metabolic stability of derivatives of this compound?

Level: Advanced

Answer:

Metabolic studies involve:

- In vitro microsomal assays : Liver microsomes (human/rat) assess oxidative degradation rates.

- Isotope labeling : ¹⁸O or ¹⁹F tags track metabolic pathways .

- Docking simulations : Predict CYP450 binding sites to guide structural modifications (e.g., replacing labile substituents) .

What are the challenges in crystallizing this compound, and how are they addressed?

Level: Advanced

Answer:

Crystallization challenges include low melting points and polymorphism. Solutions:

- Solvent-antisolvent methods : Use acetonitrile/water mixtures to induce nucleation .

- Seeding : Introduce pre-formed crystals to control polymorph formation.

- Single-crystal X-ray diffraction : Resolves packing motifs (e.g., hydrogen-bonding networks involving chloro/fluoro substituents) .

How does the electronic effect of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Level: Intermediate

Answer:

Fluorine’s strong electron-withdrawing effect deactivates the benzene ring, directing electrophilic substitution to the para position of trifluoromethyl groups. For Suzuki couplings:

- Pd catalysts : BrettPhos or SPhos ligands enhance coupling efficiency with electron-deficient aryl halides .

- Base optimization : Cs₂CO₃ improves transmetallation rates in polar solvents (e.g., DMF) .

What computational methods are used to predict the environmental fate of this compound?

Level: Advanced

Answer:

- QSAR models : Estimate biodegradability (e.g., BIOWIN scores) based on substituent effects .

- Molecular dynamics : Simulate hydrolysis pathways in aqueous environments (e.g., cleavage of trifluoroethyl groups) .

- Ecotoxicity assays : Validate predictions using Daphnia magna or algae growth inhibition tests .

How can researchers validate the synthetic pathway scalability for this compound?

Level: Intermediate

Answer:

- Process analytical technology (PAT) : Monitors reaction progression in real-time (e.g., via inline FTIR for intermediate detection) .

- DoE (Design of Experiments) : Optimizes parameters (temperature, stoichiometry) for pilot-scale batches .

- Safety testing : Evaluates exothermic risks using calorimetry (e.g., RC1e reaction calorimeter) .

What are the best practices for storing this compound to prevent degradation?

Level: Basic

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.